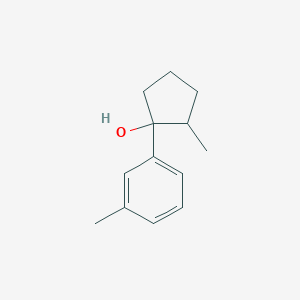
2-Methyl-1-(3-methylphenyl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(3-methylphenyl)cyclopentan-1-ol is an organic compound with the molecular formula C₁₃H₁₈O. It is a cyclopentanol derivative, characterized by a cyclopentane ring substituted with a methyl group and a 3-methylphenyl group. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3-methylphenyl)cyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-methylphenylmagnesium bromide with 2-methylcyclopentanone under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to ensure the stability of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(3-methylphenyl)cyclopentan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) for dehydration reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
2-Methyl-1-(3-methylphenyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(3-methylphenyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-(2-methylphenyl)cyclopentan-1-ol
- 2-Methyl-1,3-cyclopentanedione
- 1-Methyl-2-cyclopenten-1-ol
Uniqueness
2-Methyl-1-(3-methylphenyl)cyclopentan-1-ol is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C13H18O |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2-methyl-1-(3-methylphenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C13H18O/c1-10-5-3-7-12(9-10)13(14)8-4-6-11(13)2/h3,5,7,9,11,14H,4,6,8H2,1-2H3 |
InChI Key |
NLZSNSPZMWXFEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1(C2=CC=CC(=C2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


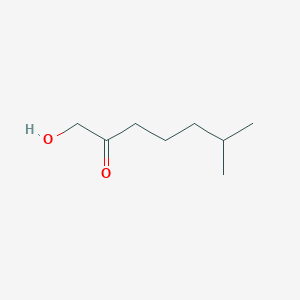
![(Cyclopropylmethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B13213225.png)
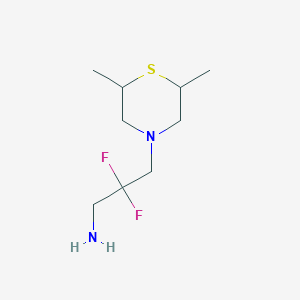
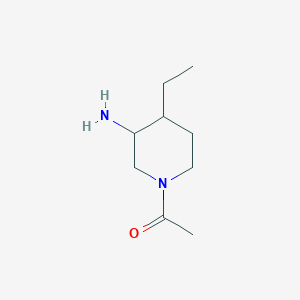
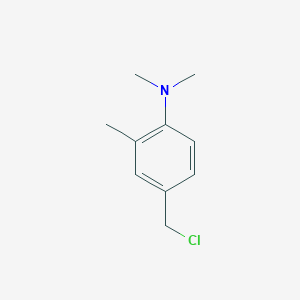
![Ethyl 2-cyclobutyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13213250.png)
![1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-amine](/img/structure/B13213251.png)
![1-(Chloromethyl)-1-[3-(methylsulfanyl)propyl]cyclopropane](/img/structure/B13213257.png)
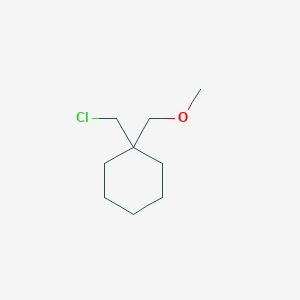

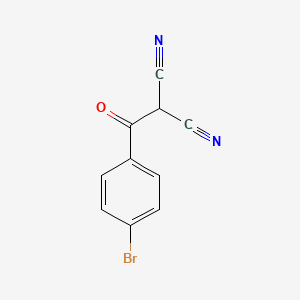

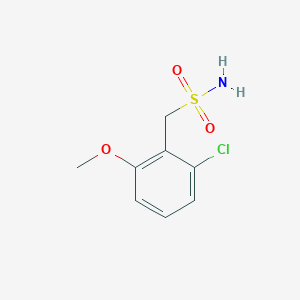
![[2-(Butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride](/img/structure/B13213297.png)
